2,5-dichloro-4-(methoxycarbonyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,5-dichloro-4-(methoxycarbonyl)benzoic acid” is a chemical compound with the molecular formula C7H4Cl2O2 . It is a derivative of benzoic acid, which is characterized by the presence of two chlorine atoms and a methoxycarbonyl group attached to the benzene ring .
Synthesis Analysis
While specific synthesis methods for “2,5-dichloro-4-(methoxycarbonyl)benzoic acid” were not found, a related compound, “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid”, has been synthesized from dimethyl terephthalate in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . This process was successfully scaled up to approximately 70 kg/batch with a total yield of 24% .Molecular Structure Analysis
The molecular structure of “2,5-dichloro-4-(methoxycarbonyl)benzoic acid” consists of a benzene ring with two chlorine atoms and a methoxycarbonyl group attached . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .Physical And Chemical Properties Analysis
The molecular weight of “2,5-dichloro-4-(methoxycarbonyl)benzoic acid” is 191.011 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., were not found in the search results.将来の方向性
作用機序
Target of Action
It is a key intermediate in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar levels .
Mode of Action
SGLT2 inhibitors work by blocking the reabsorption of glucose in the kidneys, leading to a reduction in blood glucose levels .
Biochemical Pathways
Inhibition of SGLT2 reduces glucose reabsorption, leading to the excretion of glucose in urine and a subsequent decrease in blood glucose levels .
Result of Action
SGLT2 inhibitors can lower blood glucose levels, reduce body weight, and lower blood pressure .
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,5-dichloro-4-(methoxycarbonyl)benzoic acid involves the chlorination of 4-methoxycarbonylbenzoic acid followed by the introduction of a second chlorine atom at the 2-position. The resulting intermediate is then hydrolyzed to yield the final product.", "Starting Materials": [ "4-methoxycarbonylbenzoic acid", "Phosphorus pentachloride (PCl5)", "Thionyl chloride (SOCl2)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Water (H2O)" ], "Reaction": [ "Step 1: 4-methoxycarbonylbenzoic acid is reacted with PCl5 and SOCl2 to yield 2,5-dichloro-4-methoxycarbonylbenzoic acid.", "Step 2: The intermediate from step 1 is then reacted with chlorine gas in the presence of a catalyst to introduce a second chlorine atom at the 2-position, yielding 2,5-dichloro-4-(methoxycarbonyl)benzoic acid.", "Step 3: The final product is obtained by hydrolyzing the intermediate from step 2 with NaOH and HCl, followed by neutralization with water." ] } | |
CAS番号 |
78079-32-0 |
製品名 |
2,5-dichloro-4-(methoxycarbonyl)benzoic acid |
分子式 |
C9H6Cl2O4 |
分子量 |
249 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。